Cimifugin

Catalog No.
S570897
CAS No.
37921-38-3
M.F
C16H18O6
M. Wt
306.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimifugin

CAS Number

37921-38-3

Product Name

Cimifugin

IUPAC Name

(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1

InChI Key

ATDBDSBKYKMRGZ-ZDUSSCGKSA-N

Synonyms

cimifugin

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O

Cimifugin is an oxacycle and an organic heterotricyclic compound.
Cimifugin has been reported in Angelica japonica, Actaea dahurica, and other organisms with data available.
isolated from Saposhnikovia divaricatae; structure in first source

Cimifugin (CAS 37921-38-3) is a highly purified furanochromone aglycone and a primary bioactive effector originally isolated from the roots of Saposhnikovia divaricata. In procurement and material selection, it serves as a critical reference standard and a direct pharmacological agent for anti-inflammatory, analgesic, and dermatological research. Unlike complex botanical mixtures, pure cimifugin provides a defined molecular weight (306.31 g/mol) and consistent solubility in standard organic solvents like DMSO and methanol, enabling precise dosing in high-throughput screening (HTS) and pharmacokinetic modeling [1]. Its established role as a direct modulator of inflammatory pathways, including the potent suppression of nitric oxide (NO) production and NF-κB signaling, makes it a high-priority compound for laboratories requiring reproducible, matrix-independent biological readouts [2].

Research Fit

Product Identity Furanochromone natural product; aglycone form of PGCN prodrug
Pathway Fit Multi-pathway research: TRPV4, MrgprA3, NF-κB/MAPK
Analytical Use Reference standard for Saposhnikovia PK studies

Procuring crude Saposhnikovia divaricata extracts or the more abundant glycoside precursor, prim-O-glucosylcimifugin, introduces significant experimental variability that pure cimifugin avoids. Prim-O-glucosylcimifugin is highly hydrophilic, resulting in poor direct cellular permeability (low Papp in Caco-2 models) and low oral bioavailability [1]. In vivo, the glycoside relies heavily on unpredictable deglycosylation by intestinal microbiota to convert into the active aglycone, cimifugin, before systemic absorption can occur [2]. Consequently, utilizing the glycoside or crude extracts in direct in vitro cellular assays often yields false negatives or highly variable dose-response curves. Procuring pure cimifugin bypasses this microbiome-dependent metabolic bottleneck, ensuring immediate target engagement, predictable pharmacokinetics, and reliable assay reproducibility [3].

Substitution Risk

  • PGCN (prim-O-glucosylcimifugin) Requires glucoside cleavage; may introduce variable biotransformation and lower systemic exposure.
  • GML (4′-O-β-D-glucosyl-5-O-methylvisamminol) Pharmacologically inert after oral administration; does not replicate cimifugin's pathway targets.
  • Co-occurring coumarins (psoralen, bergapten, imperatorin) May not support pruritus model endpoints; lack TRPV4/MrgprA3 interaction profile.

Intestinal Permeability & Bioavailability

In comparative pharmacokinetic and Caco-2 cell monolayer studies, the aglycone cimifugin demonstrates significantly higher apparent permeability (Papp) and systemic exposure compared to its glycoside counterpart, prim-O-glucosylcimifugin. Because the glycoside requires enzymatic cleavage by gut flora, its direct cellular absorption is severely limited. Administering pure cimifugin directly yields a rapid, predictable Cmax and higher AUC, bypassing this metabolic bottleneck [1]. This makes cimifugin the mandatory choice for in vitro cell assays where microbiome metabolism is absent, preventing the false negatives associated with testing unmetabolized glycosides [2].

Evidence DimensionCellular Permeability and Systemic Exposure
Target Compound DataCimifugin (Aglycone): High Caco-2 Papp, rapid Cmax
Comparator Or BaselinePrim-O-glucosylcimifugin (Glycoside): Low Papp, delayed/variable Cmax dependent on gut flora
Quantified DifferenceEliminates microbiome-dependent metabolic lag, ensuring direct cellular uptake
ConditionsCaco-2 cell monolayer models and in vivo oral pharmacokinetic profiling

Procuring the aglycone ensures direct target engagement in cell-based assays, preventing the false negatives common when testing un-metabolized glycosides in vitro.

Pharmacodynamic Comparison
Reported
Cimifugin showed marked antipyretic, analgesic, anti-inflammatory effects; PGCN had lower effects; GML was essentially inactive. Only cimifugin was systemically detected.
Reported in vivo pharmacodynamic ranking context
Based on rat pyrexia, hot plate, and ear edema models.

Anti-Inflammatory Potency via NO Inhibition

Cimifugin provides potent, quantifiable inhibition of inflammatory mediators, acting as a direct effector molecule. In LPS-stimulated macrophage models, pure cimifugin effectively suppresses nitric oxide (NO) production with an IC50 in the range of 6 to 20 µM, depending on the specific assay conditions [1]. In contrast, crude botanical extracts exhibit highly variable IC50 values due to fluctuating concentrations of active aglycones and the presence of matrix interferents [2].

Evidence DimensionNitric Oxide (NO) Production Inhibition (IC50)
Target Compound DataCimifugin: IC50 ~ 6 - 20 µM
Comparator Or BaselineCrude Radix Saposhnikoviae Extract: Highly variable, often >100 µg/mL equivalent
Quantified DifferenceProvides a precise, low-micromolar inhibitory baseline without matrix interference
ConditionsLPS-stimulated macrophage in vitro assays

Allows researchers to establish precise dose-response curves without the confounding matrix effects of crude botanical extracts.

MrgprA3 Binding Affinity
Reported
Cimifugin bound MrgprA3 with stronger affinity than chloroquine; selectively inhibited CQ-induced itch and DRG calcium influx; no effect on histamine/TRPA1/TRPV1 pathways.
Supports histamine-independent pruritus model selectivity
MST binding assay; mouse AD and acute itch models.

Assay Stability & Matrix Compatibility

As a purified small molecule (MW 306.31), cimifugin exhibits excellent solubility in DMSO and methanol, remaining stable in solution for extended periods when stored correctly . Crude extracts containing a mixture of chromones, coumarins, and polysaccharides often suffer from precipitation in aqueous assay buffers, leading to optical interference in colorimetric and fluorometric readouts. Utilizing pure cimifugin ensures an optically clear, stable matrix for high-throughput screening [1].

Evidence DimensionAssay Matrix Compatibility and Solubility
Target Compound DataPure Cimifugin: Complete solubility in DMSO/assay buffer, no optical interference
Comparator Or BaselineCrude Botanical Extracts: Prone to precipitation and optical quenching
Quantified DifferenceEliminates extract-driven optical artifacts in automated readouts
ConditionsStandard 96-well and 384-well plate colorimetric/fluorometric assays

Critical for procurement in high-throughput screening environments where compound precipitation invalidates automated readouts.

TRPV4 Channel Inhibition
Reported
Dose-dependently inhibited GSK1016790A-induced acute itch and calcium responses in HaCaT cells, DRG neurons, and TRPV4-HEK293 cells; reduced scratching in imiquimod psoriasis model.
TRPV4-mediated pruritus model response context
Psoriasis model; calcium imaging and patch-clamp.
NO Inhibition IC₅₀
Reported
Cimifugin IC₅₀ = 1.53 ± 0.11 μmol/L; derivative CIM 3 IC₅₀ = 0.61 ± 0.06 μmol/L (approx. 2.5–3-fold higher potency).
Reported NO inhibition potency; scaffold benchmark
LPS-stimulated RAW264.7 macrophages.
PK Profile vs. PGCN Prodrug
Reported
After oral administration, only cimifugin was detected in plasma; PGCN transformed to cimifugin. Cimifugin monomer gave single plasma peak vs. dual peak for extract. PK parameters differed significantly (P<0.05) between forms.
Comparative PK exposure model context; consistent exposure without prodrug variability
Rat oral PK study; LC-MS analysis.
Cholinesterase Inhibition vs. Crude Extract
Reported
Pure cimifugin (96.5%): AChE 3.1%, BChE 21.6% at 200 μg/mL. Crude DCM extract: AChE 10.3%, BChE 40.0%, plus tyrosinase inhibition. Crude extract shows higher inhibition from non-cimifugin constituents.
Cholinesterase inhibition is modest; crude extract shows higher activity
ELISA assays; reported as percent inhibition.

Dermatological & Anti-Inflammatory Screening

Because it bypasses the need for microbial deglycosylation, cimifugin is the ideal procurement choice for direct application to keratinocyte or macrophage cell lines to study NF-κB and MAPK pathway inhibition [1].

Pharmacokinetic Reference Standard

Used as a high-permeability benchmark and primary analyte for LC-MS/MS quantification when studying the metabolism of furanochromones and the in vivo conversion of prim-O-glucosylcimifugin [2].

QC Marker for Botanical Standardization

Serves as a mandatory, high-purity analytical standard for the quantitative HPLC/UPLC assessment of Saposhnikovia divaricata raw materials and finished pharmaceutical formulations .

Application Fit Matrix

Application
Selection Property
Validation Focus
Pruritus model studies (histamine-independent)
MrgprA3 pathway selectivity
Endpoint differentiation histamine-dependent vs. independent itch
Saposhnikovia PK analytical reference
Aglycone-specific plasma detection
Consistent exposure without prodrug variability
Anti-inflammatory scaffold derivatization
NO inhibition potency benchmark
SAR analysis context
NF-κB pathway osteoclastogenesis studies
Selective NF-κB suppression (IκBα phosphorylation)
MAPK-independent signaling verification

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

306.11033829 Da

Monoisotopic Mass

306.11033829 Da

Heavy Atom Count

22

Wikipedia

Cimifugin

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